N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Overview
Description
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide is a fluorinated benzamide compound. . This compound, with multiple fluorine substitutions, is particularly notable for its structural and chemical properties.
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide typically involves the condensation reaction of 2,3,4,5-tetrafluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its fluorinated structure, which can enhance metabolic stability and bioavailability.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide can be compared with other fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide . While both compounds share a similar core structure, the additional fluorine atoms in this compound confer unique properties, such as increased stability and different reactivity patterns. Other similar compounds include various isomers and derivatives with different fluorine substitution patterns .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6NO/c14-5-1-2-9(7(15)3-5)20-13(21)6-4-8(16)11(18)12(19)10(6)17/h1-4H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFFCAYWQQNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=C(C(=C2F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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